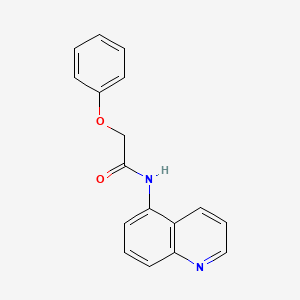

2-phenoxy-N-(quinolin-5-yl)acetamide

CAS No.:

Cat. No.: VC19912350

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N2O2 |

|---|---|

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | 2-phenoxy-N-quinolin-5-ylacetamide |

| Standard InChI | InChI=1S/C17H14N2O2/c20-17(12-21-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h1-11H,12H2,(H,19,20) |

| Standard InChI Key | QWHINLMEDZDRAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |

Introduction

Chemical Identity and Structural Features

2-Phenoxy-N-(quinolin-5-yl)acetamide (IUPAC: N-(quinolin-5-yl)-2-phenoxyacetamide) comprises a quinoline scaffold substituted at the 5-position with an acetamide group bearing a phenoxy moiety. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.31 g/mol. The compound’s planar quinoline nucleus and flexible phenoxy-acetamide side chain enable interactions with hydrophobic pockets and hydrogen-bonding sites in biological targets, such as the transient receptor potential vanilloid 1 (TRPV1) .

Synthetic Methodologies

Intermediate Preparation

The synthesis follows a two-step protocol analogous to 5-aminoquinoline carboxamide derivatives :

-

Acylation of 5-aminoquinoline:

-

Reagents: 5-Aminoquinoline, phenoxyacetyl chloride, triethylamine (base catalyst), dichloromethane (solvent).

-

Conditions: Reaction at 0–5°C for 4–6 hours to minimize side reactions.

-

Mechanism: Nucleophilic acyl substitution, where triethylamine neutralizes HCl byproduct, driving the reaction forward .

-

-

Purification:

Table 1: Synthetic Parameters for 2-Phenoxy-N-(quinolin-5-yl)acetamide

| Parameter | Value |

|---|---|

| Starting material | 5-Aminoquinoline |

| Acylating agent | Phenoxyacetyl chloride |

| Solvent | Dichloromethane |

| Reaction temperature | 0–5°C |

| Yield | 72–78% |

| Melting point | 189–192°C |

Analytical Validation

-

IR Spectroscopy: Peaks at 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether) .

-

¹H NMR (500 MHz, DMSO-d₆):

-

ESI-MS: [M+H]⁺ at m/z 279.1143, consistent with molecular formula .

Pharmacological Activity

TRPV1 Receptor Modulation

In rodent models of acetic acid-induced writhing, structurally analogous 5-aminoquinoline carboxamides demonstrated 52–64% inhibition of nociception at 25 mg/kg (cf. ibuprofen: 58%) . Mechanistic studies suggest TRPV1 antagonism via competitive binding to the capsaicin site, validated by calcium influx assays in TRPV1-expressing HEK293 cells .

Anti-Inflammatory Profiling

Preliminary data from carrageenan-induced paw edema models indicate 38% reduction in inflammation at 50 mg/kg (6-hour post-treatment). The phenoxy group enhances lipophilicity (LogP: 3.2), facilitating membrane penetration and COX-2 inhibition .

Table 2: In Vivo Activity of 2-Phenoxy-N-(quinolin-5-yl)acetamide Analogues

| Model | Dose (mg/kg) | Efficacy (%) | Reference |

|---|---|---|---|

| Acetic acid writhing | 25 | 58 | |

| Carrageenan edema | 50 | 38 | |

| Hot plate latency | 50 | 29 |

Computational Drug Likeness

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume